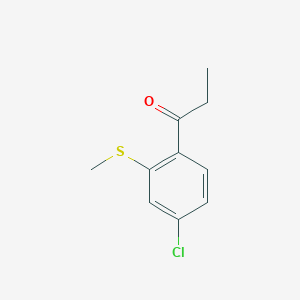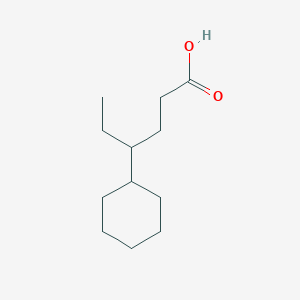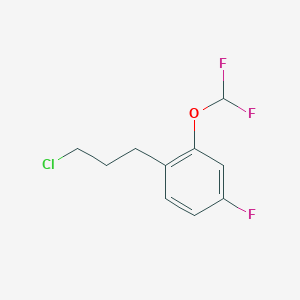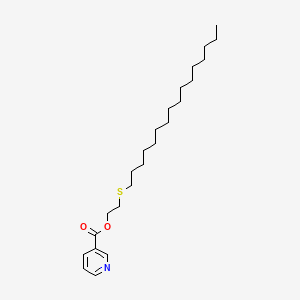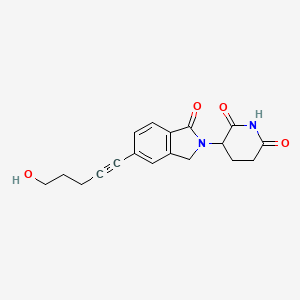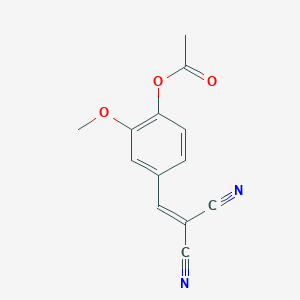
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-(acetyloxy)-3-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Propanedinitrile, (acetyloxy)methyl-
- Propanedinitrile, methylene-
- Propanedinitrile, 2-[(acetyloxy)methylene]-
Uniqueness
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- is unique due to its specific structural features, such as the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
100382-13-6 |
|---|---|
Fórmula molecular |
C13H10N2O3 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
[4-(2,2-dicyanoethenyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H10N2O3/c1-9(16)18-12-4-3-10(6-13(12)17-2)5-11(7-14)8-15/h3-6H,1-2H3 |
Clave InChI |
CLKJRHLZRWBLSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


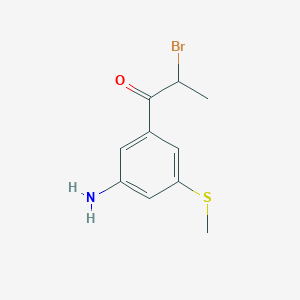
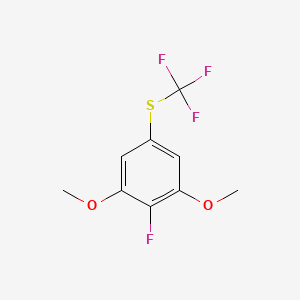
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)
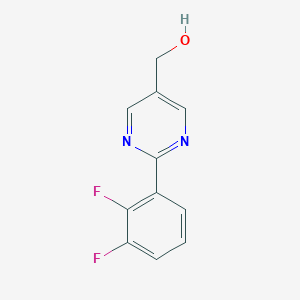
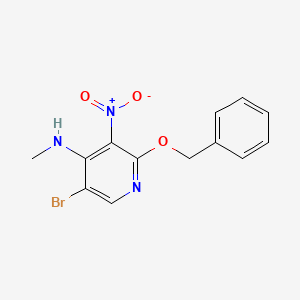
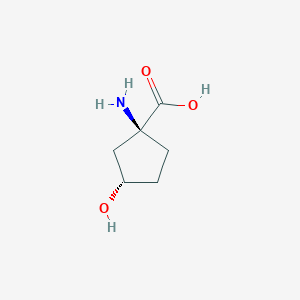
![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
